Tris[2-(methylamino)ethyl]amine
Overview
Description
Tris[2-(methylamino)ethyl]amine is a polyamine compound with the molecular formula C9H24N4 and a molecular weight of 188.31 g/mol . This compound is characterized by its three methylaminoethyl groups attached to a central nitrogen atom, making it a versatile ligand in coordination chemistry. It is commonly used in various chemical reactions and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
Tris[2-(methylamino)ethyl]amine, a polyamine, primarily targets (aromatic) aldehydes . It is a water-soluble tripodal ligand that is majorly used in coordination chemistry . It has three aminoethyl groups that attach with the surface atoms to provide a scaffold assembly .
Mode of Action
This compound is known to react fast in the presence of (aromatic) aldehydes to form an imine . This is a condensation reaction where water is formed as a byproduct . Due to this fast and efficient reaction, this compound is commonly used in the preparation of polyimines .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the formation of imines from (aromatic) aldehydes . This reaction is a key step in the synthesis of polyimines
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of imines from (aromatic) aldehydes . This reaction is a key step in the synthesis of polyimines , which have various applications in materials science and organic chemistry.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of (aromatic) aldehydes is necessary for this compound to exert its primary mode of action . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially influence the action and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris[2-(methylamino)ethyl]amine can be synthesized through several methods. One common approach involves the reaction of tris(2-aminoethyl)amine with methylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Tris[2-(methylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides; reactions are usually conducted in polar solvents such as acetonitrile or dimethylformamide.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Quaternary ammonium salts
Scientific Research Applications
Tris[2-(methylamino)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
Tris(2-aminoethyl)amine: A similar compound with three aminoethyl groups instead of methylaminoethyl groups.
Tris[2-(dimethylamino)ethyl]amine: This compound has dimethylaminoethyl groups and is used in atom transfer radical polymerization (ATRP) and other synthetic applications.
Tris[2-(isopropylamino)ethyl]amine: Contains isopropylaminoethyl groups and is used in various chemical reactions and industrial applications.
Uniqueness: Tris[2-(methylamino)ethyl]amine is unique due to its specific structural configuration, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and catalysis .
Properties
IUPAC Name |
N-methyl-N',N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c1-10-4-7-13(8-5-11-2)9-6-12-3/h10-12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHUKQBMDKQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(CCNC)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447207 | |
Record name | Tris[2-(methylamino)ethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65604-89-9 | |
Record name | Tris[2-(methylamino)ethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[2-(methylamino)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Tris[2-(methylamino)ethyl]amine influence its interaction with copper ions in the context of water oxidation catalysis?
A1: this compound (Tren) exhibits a unique behavior in the presence of Cu(II) ions when compared to its methyl-substituted derivatives, Me3(Tren) and Me6(Tren) []. While all three compounds can form complexes with Cu(II), only the Cu(II)-Tren complex effectively decomposes under electrochemical conditions to form a catalytically active Cu oxide/hydroxide film on the electrode surface. This difference arises from the ability of the primary amine groups in Tren to engage in intra-complex proton-coupled electron transfer (PCET) with the Cu center, facilitating ligand decomposition and subsequent formation of the active catalyst. The methyl substituents in Me3(Tren) and Me6(Tren) likely hinder this PCET process due to steric hindrance, explaining their inability to form the surface-bound active species.
Q2: Are there any applications of this compound in the synthesis of large molecules?
A3: Yes, this compound has been successfully employed as a core moiety in the synthesis of large carbohydrate-based dendrimers []. The compound's three secondary amine groups provide sites for attaching dendritic wedges, which are constructed from oligosaccharide monomers. This convergent synthetic approach allows for the creation of well-defined dendritic structures with a significant number of monosaccharide residues (21 and 27 in the reported study). The resulting carbohydrate-based dendrimers can have potential applications in various fields, including drug delivery and biomaterial design.
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